2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by the presence of multiple pyrrolidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine core but lacks the ethanone group.
1-(Pyrrolidin-1-yl)ethanone: Contains the ethanone group but lacks the pyrimidine core.
Uniqueness
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethanone is unique due to its combination of multiple pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
331268-13-4 |
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Molecular Formula |
C18H28N6O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)14-19-15-13-16(22-7-1-2-8-22)21-18(20-15)24-11-5-6-12-24/h13H,1-12,14H2,(H,19,20,21) |
InChI Key |
KVRJGCYXXUCVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NCC(=O)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
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